N-(2-Cyanoethyl)-N-methylformamid

Übersicht

Beschreibung

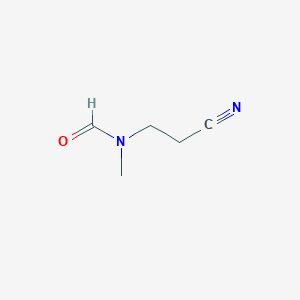

N-(2-cyanoethyl)-N-methylformamide: is an organic compound with the molecular formula C5H8N2O. It is a formamide derivative, characterized by the presence of a cyanoethyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-cyanoethyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is utilized in the development of novel therapeutic agents. Its derivatives have shown potential in targeting specific biological pathways, making it a candidate for drug discovery.

Industry: Industrially, N-(2-cyanoethyl)-N-methylformamide is employed in the production of specialty chemicals and materials. Its unique properties enable the creation of polymers and other advanced materials with specific functionalities.

Wirkmechanismus

Target of Action

N-(2-cyanoethyl)-N-methylformamide is primarily involved in the synthesis of oligonucleotides . It acts as a phosphitylating agent, targeting the hydroxyl groups present in nucleosides during the synthesis process . The compound’s primary role is to facilitate the formation of phosphoramidites, which are essential building blocks in the creation of oligonucleotides .

Mode of Action

The interaction of N-(2-cyanoethyl)-N-methylformamide with its targets involves the conversion of protected nucleosides to phosphoramidites . This process is achieved through the compound’s ability to act as a phosphitylating agent, enabling the sequential addition of new bases to the DNA chain in a controlled and efficient manner .

Biochemical Pathways

N-(2-cyanoethyl)-N-methylformamide plays a crucial role in the phosphoramidite chemistry pathway, which is a standard method for the synthesis of oligonucleotides . This pathway involves the activation of phosphoramidites for coupling to a 5’-hydroxyl group of an oligonucleotide, a process in which N-(2-cyanoethyl)-N-methylformamide is instrumental .

Pharmacokinetics

The compound’s stability allows for sustained elevations of concentrations in tissues, leading to a decreased rate of elimination compared to other similar compounds .

Result of Action

The primary result of N-(2-cyanoethyl)-N-methylformamide’s action is the successful synthesis of oligonucleotides . By acting as a phosphitylating agent, the compound facilitates the formation of phosphoramidites, enabling the sequential addition of new bases to the DNA chain . This process results in the creation of oligonucleotides, which are essential for various biological and therapeutic applications .

Action Environment

The efficacy and stability of N-(2-cyanoethyl)-N-methylformamide are influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH levels . Additionally, the presence of other chemical agents in the environment can also impact the compound’s action, as they may interact with N-(2-cyanoethyl)-N-methylformamide or its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-cyanoethyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of N-(2-cyanoethyl)-N-methylformamide often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and achieve high product quality.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-cyanoethyl)-N-methylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can react with the cyanoethyl group under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Vergleich Mit ähnlichen Verbindungen

- N-(2-cyanoethyl)-N,N-diisopropylformamide

- N-(2-cyanoethyl)-N,N-dimethylformamide

- N-(2-cyanoethyl)-N-ethylformamide

Uniqueness: N-(2-cyanoethyl)-N-methylformamide is unique due to its specific combination of a cyanoethyl group and a formamide moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.

Biologische Aktivität

N-(2-cyanoethyl)-N-methylformamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and toxicology. This article aims to explore its biological activity, synthesis, and implications based on diverse research findings.

N-(2-cyanoethyl)-N-methylformamide is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 110.11 g/mol

This compound features a cyano group, which often contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of N-(2-cyanoethyl)-N-methylformamide has been examined in various studies, focusing on its potential as a therapeutic agent and its toxicological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, nitrogen mustards, which are structurally related to N-(2-cyanoethyl)-N-methylformamide, have been shown to alkylate DNA and induce apoptosis in cancer cells.

- Case Study : A study on nitrogen mustards demonstrated that they form cross-links in DNA, leading to cell death through mechanisms such as apoptosis and necrosis .

Genotoxicity

The genotoxic potential of N-(2-cyanoethyl)-N-methylformamide has been assessed through various assays:

- Mutagenicity Tests : In vitro studies have shown that related compounds can cause mutations in bacterial strains (Ames test), suggesting a potential for genotoxicity .

- DNA Interaction : The compound may interact with DNA, similar to other alkylating agents, which could lead to mutagenic effects .

Toxicological Profile

Toxicological assessments indicate that N-(2-cyanoethyl)-N-methylformamide possesses irritant properties:

- Skin and Eye Irritation : The compound is classified as a skin and eye irritant based on safety data sheets .

- Carcinogenic Potential : While not classified as a mutagen, it is associated with carcinogenic risks due to its structural similarities with known carcinogens .

Research Findings

The following table summarizes key findings from various studies on the biological activity of N-(2-cyanoethyl)-N-methylformamide and related compounds:

The proposed mechanism by which N-(2-cyanoethyl)-N-methylformamide exerts its biological effects involves:

- DNA Alkylation : Similar to nitrogen mustards, it likely forms covalent bonds with DNA bases, leading to cross-linking.

- Cell Cycle Disruption : This alkylation can interfere with DNA replication and transcription, triggering cellular stress responses.

- Apoptosis Induction : The resulting DNA damage may activate apoptotic pathways in affected cells.

Eigenschaften

IUPAC Name |

N-(2-cyanoethyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7(5-8)4-2-3-6/h5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIARTJEBSBYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.